1-allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]
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Overview
Description
1-allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound combines the structural features of indole and hydrazone, making it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] typically involves the following steps:
Formation of 1-allyl-1H-indole-2,3-dione: This can be achieved through the reaction of indole-2,3-dione with allyl bromide in the presence of a base such as potassium carbonate.
Hydrazone Formation: The resulting 1-allyl-1H-indole-2,3-dione is then reacted with 3,5-dichlorophenylhydrazine under acidic conditions to form the hydrazone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the hydrazone group to amines, typically using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the hydrazone group can form covalent bonds with nucleophilic sites in proteins or enzymes. This dual interaction can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-allyl-1H-indole-2,3-dione: Lacks the hydrazone group, making it less reactive in certain biological contexts.
3-[N-(3,5-dichlorophenyl)hydrazone] derivatives: Similar hydrazone compounds but with different core structures.
Uniqueness
1-allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] is unique due to its combined indole and hydrazone structure, which provides a versatile platform for chemical modifications and biological interactions. This dual functionality makes it a valuable compound for diverse scientific applications.
Biological Activity
1-Allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] is a compound of significant interest due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, synthesis, and mechanisms of action.
Chemical Structure and Synthesis
The compound features an indole-2,3-dione core, which is known for various biological activities. The synthesis typically involves the condensation of 1-allyl-1H-indole-2,3-dione with 3,5-dichlorophenyl hydrazine. This reaction forms a hydrazone linkage that is crucial for its biological activity.
Antiplatelet Activity
Research indicates that derivatives of indole hydrazones exhibit antiplatelet activity. A study synthesized a series of N-substituted indole hydrazones and evaluated their ability to inhibit platelet aggregation induced by arachidonic acid and adenosine diphosphate (ADP). Although none showed significant antiplatelet effects against ADP-induced aggregation, some demonstrated promising activity against arachidonic acid-induced aggregation .
Table 1: Antiplatelet Activity of Indole Hydrazones
Compound Name | IC50 (μM) against AA | IC50 (μM) against ADP |
---|---|---|
1-Allyl-1H-indole-2,3-dione 3-[N-(3,5-Dichlorophenyl)Hydrazone] | Not specified | Not specified |
Other synthesized derivatives | Varies | Varies |
Anticancer Properties
Hydrazone derivatives have been extensively studied for their anticancer properties. For instance, certain hydrazones have shown significant cytotoxicity against various cancer cell lines. A study reported that aryl hydrazone derivatives exhibited IC50 values as low as 6.7 nM against breast cancer cell lines MDA-MB 231 and MCF-7 . The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.
Table 2: Cytotoxicity of Hydrazone Derivatives
Compound Name | Cell Line | IC50 (μM) |
---|---|---|
1-Allyl-1H-indole-2,3-dione 3-[N-(3,5-Dichlorophenyl)Hydrazone] | Not specified | Not specified |
Aryl Hydrazones | MDA-MB 231 | 6.7 |
Aryl Hydrazones | MCF-7 | Varies |
Other Biological Activities
The biological activities of hydrazones include antibacterial, anticonvulsant, analgesic, anti-inflammatory, and cardioprotective effects. These properties make them versatile candidates in drug development .
The biological activities of 1-allyl-1H-indole-2,3-dione derivatives are often attributed to their ability to interact with specific biological targets:
- Antiplatelet Mechanism : The interaction with cyclooxygenase enzymes suggests that these compounds may inhibit platelet aggregation through modulation of thromboxane A2 synthesis.
- Anticancer Mechanism : Induction of apoptosis in cancer cells can occur via the activation of caspases or inhibition of survival pathways such as PI3K/Akt signaling.
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of various hydrazone derivatives against different cancer cell lines. The results indicated that certain modifications in the chemical structure significantly enhanced cytotoxicity. For example, compounds with electron-withdrawing groups exhibited improved activity compared to their electron-donating counterparts .
Case Study 2: Antiplatelet Activity
Another research focused on the antiplatelet effects of synthesized indole hydrazones. Despite limited success in achieving significant inhibition against ADP-induced aggregation, the study highlighted the importance of structural modifications in enhancing bioactivity .
Properties
IUPAC Name |
3-[(3,5-dichlorophenyl)diazenyl]-1-prop-2-enylindol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c1-2-7-22-15-6-4-3-5-14(15)16(17(22)23)21-20-13-9-11(18)8-12(19)10-13/h2-6,8-10,23H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBAACURPGIJHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C1O)N=NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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